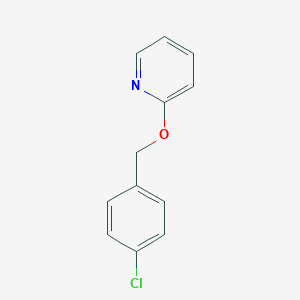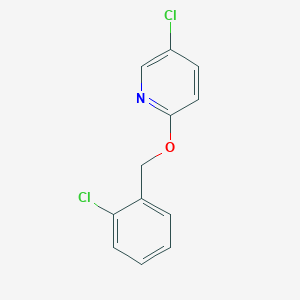![molecular formula C20H20FNO2 B275786 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol](/img/structure/B275786.png)
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is an organic compound that features a complex structure with a fluorophenyl group, a furan ring, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .
Another method involves the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is then subjected to further reactions to introduce the furan and amino alcohol groups . This process often requires the use of metal catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to minimize waste and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the furan ring and amino alcohol moiety contribute to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol: This compound has a similar structure but with a methyl group instead of a phenyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group and a thiazole ring.
Uniqueness
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H20FNO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H20FNO2/c1-14(20(23)15-7-3-2-4-8-15)22-13-16-11-12-19(24-16)17-9-5-6-10-18(17)21/h2-12,14,20,22-23H,13H2,1H3 |
Clave InChI |
LLHIIAUCPXOGKE-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)




![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
